2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

Catalog No.
S14044049
CAS No.
1207609-53-7
M.F
C6H2ClFN2
M. Wt
156.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

CAS Number

1207609-53-7

Product Name

2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

IUPAC Name

3-chloro-6-fluoropyridine-2-carbonitrile

Molecular Formula

C6H2ClFN2

Molecular Weight

156.54 g/mol

InChI

InChI=1S/C6H2ClFN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H

InChI Key

JFXNHNRAOBLSNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)C#N)F

2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, also known as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a heterocyclic compound featuring a pyridine ring with a cyano group and halogen substituents. Its molecular formula is C6HCl2FN2C_6HCl_2FN_2, and it has a molecular weight of approximately 190.99 g/mol. The compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a cyano group attached to the pyridine ring, making it a valuable building block in synthetic organic chemistry.

Typical of pyridine derivatives, including:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, allowing for the synthesis of more complex molecules.
  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to specific positions on the pyridine ring.
  • Oxidative Addition Reactions: It can react with transition metals to form coordination complexes, which are useful in catalysis .

2-Pyridinecarbonitrile, 3-chloro-6-fluoro- has shown potential biological activity, particularly as a precursor for various pharmaceuticals. It is involved in the synthesis of fluoroquinolone antibiotics such as Gemifloxacin and other derivatives that exhibit antibacterial properties. These compounds are known for their effectiveness against a wide range of bacterial infections .

The synthesis of 2-pyridinecarbonitrile, 3-chloro-6-fluoro- typically involves several methods:

  • Halogenation of Pyridine Derivatives: Starting from 2-cyano-6-chloropyridine, halogenation reactions with suitable reagents (e.g., alkali metal fluorides) can introduce the fluorine atom.
  • Nitrile Formation: The cyano group can be introduced via nucleophilic substitution on suitable precursors.
  • Reactions with Transition Metals: Utilizing palladium catalysts for cross-coupling reactions can yield this compound from simpler halogenated pyridines .

The primary applications of 2-pyridinecarbonitrile, 3-chloro-6-fluoro- include:

  • Pharmaceutical Synthesis: Used as an intermediate in the production of fluoroquinolone antibiotics.
  • Material Science: Serves as a building block for creating functional materials in organic electronics and other applications.
  • Research Tool: Its unique structure allows it to be used in studies related to medicinal chemistry and biochemistry .

Studies have demonstrated that compounds derived from 2-pyridinecarbonitrile, 3-chloro-6-fluoro- interact effectively with various biological targets. For instance:

  • Antibacterial Activity: Derivatives have shown significant activity against Gram-positive and Gram-negative bacteria.
  • Mechanism of Action: These compounds often inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .

Several compounds share structural similarities with 2-pyridinecarbonitrile, 3-chloro-6-fluoro-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-FluoropyridineFluorine substitution at position 2Lacks cyano group; primarily used in agrochemicals
3-FluoropyridineFluorine substitution at position 3Used in pharmaceuticals; different reactivity pattern
2-Cyano-3-fluoropyridineCyano at position 2 and fluorine at 3Similar reactivity but different biological activities
4-Chloro-3-pyridinecarbonitrileChlorine at position 4Different antibacterial profile compared to the target compound

Uniqueness

The uniqueness of 2-pyridinecarbonitrile, 3-chloro-6-fluoro- lies in its specific combination of halogen and cyano substituents on the pyridine ring, which enhances its reactivity and biological activity compared to other similar compounds. This makes it particularly valuable in the synthesis of targeted pharmaceutical agents.

Role in Suzuki-Miyaura Couplings for Bicyclic System Construction

The application of 2-pyridinecarbonitrile, 3-chloro-6-fluoro- in Suzuki-Miyaura coupling reactions has demonstrated remarkable efficiency in constructing bicyclic heterocyclic systems [4] [5]. Research findings indicate that pyridine nitrile derivatives serve as exceptional nucleophilic coupling partners when transformed into appropriate organometallic intermediates for palladium-catalyzed cross-coupling reactions [6]. The electron-deficient nature of the halogenated pyridine ring enhances the reactivity towards transmetalation processes, a critical step in the Suzuki-Miyaura catalytic cycle [7].

Studies have shown that nitrile-functionalized palladium complexes incorporating pyridine scaffolds exhibit superior catalytic performance in cross-coupling reactions [4] [8]. The presence of the cyano group provides additional coordination opportunities and stabilization of palladium intermediates, leading to enhanced reaction efficiency and broader substrate scope [9]. Mechanistic investigations reveal that the nitrile moiety plays a dual role: forming protective coordination around nanoparticle catalysts and stabilizing active palladium(II) species during the catalytic process [8].

Reaction Conditions and Performance Data

ParameterOptimized ConditionsYield Range (%)Reference
Temperature80-150°C70-95 [6] [10]
Catalyst Loading0.01-5 mol% Pd60-92 [10] [11]
BasePotassium carbonate/Potassium phosphate75-90 [10] [8]
Solvent SystemDimethylformamide/Water mixtures65-88 [6] [11]
Reaction Time4-12 hours70-95 [8] [12]

The bicyclic system construction utilizing 2-pyridinecarbonitrile, 3-chloro-6-fluoro- as a coupling partner has been successfully demonstrated in the synthesis of chromenopyridine scaffolds [13]. These fused heterocyclic systems represent privileged structures in medicinal chemistry, exhibiting broad biological activity profiles [13]. The coupling reactions proceed through traditional oxidative addition, transmetalation, and reductive elimination pathways, with the halogenated pyridine serving as an effective electrophile in the cross-coupling process [14].

Advanced catalytic systems employing pyridine sulfinates have shown exceptional performance when applied to derivatives of 2-pyridinecarbonitrile, 3-chloro-6-fluoro- [5] [15]. These reactions achieve turnover numbers exceeding 900,000 under optimized conditions, demonstrating the remarkable efficiency of the catalytic system [10]. The incorporation of phase transfer catalysts further enhances reaction rates by up to twelve-fold, shifting the dominant transmetalation pathway from oxo-palladium based mechanisms to more efficient boronate-based processes [7].

Microwave-Assisted Cyclization Reactions Mediated by Pyridine Nitriles

Microwave-assisted synthesis has emerged as a powerful methodology for cyclization reactions involving 2-pyridinecarbonitrile, 3-chloro-6-fluoro- and related pyridine nitrile derivatives [16] [17]. The application of microwave irradiation significantly reduces reaction times while improving yields and selectivity in heterocyclic scaffold formation [17]. Research demonstrates that microwave conditions enable efficient multicomponent reactions leading to complex pyridine-containing heterocycles with enhanced functional group tolerance [17].

The microwave-mediated cyclization of pyridine nitriles proceeds through distinctive mechanistic pathways involving nucleophilic addition followed by intramolecular cyclization [16]. Studies utilizing (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks under microwave conditions have achieved yields ranging from 53% to 93% [16]. The regioselectivity of these reactions can be controlled through judicious selection of reaction conditions and starting material modifications [16].

Microwave Reaction Optimization Data

Reaction TypeTemperature (°C)Time (min)Yield (%)Conventional Method Yield (%)Reference
Multicomponent Pyridine Synthesis1302-782-9471-84 [17]
Carbamate Cyclization15010-2053-9335-65 [16]
Phenanthridine Formation15015-3065-8545-70 [18]
Heterocyclic Elaboration120-1605-2570-8955-75 [19]

The microwave-assisted approach has proven particularly effective for the synthesis of substituted pyridine-3-carbonitrile derivatives [19]. These reactions utilize equimolar mixtures of substrates under controlled temperature and time conditions, achieving superior yields compared to conventional heating methods [19]. The dramatic reduction in reaction time from hours to minutes represents a significant advantage of the microwave methodology [17].

Phenanthridine synthesis through radical insertion and cyclization of biphenyl isocyanides has been successfully adapted to microwave conditions, providing rapid access to these important heterocyclic scaffolds [18]. The protocol achieves wide substrate scope and excellent yields while supporting radical mechanisms confirmed through kinetic isotope effect studies and radical inhibition experiments [18].

Photoredox Catalysis Applications in C-H Functionalization

The integration of 2-pyridinecarbonitrile, 3-chloro-6-fluoro- in photoredox catalytic systems has opened new avenues for selective carbon-hydrogen bond functionalization [20] [21]. Photoredox catalysis utilizing pyridine nitrogen-oxide derivatives as hydrogen atom transfer agents has demonstrated exceptional capability in functionalizing unactivated tertiary, secondary, and primary carbon-hydrogen bonds [21]. The electron-deficient nature of halogenated pyridine carbonitriles enhances their effectiveness as photoredox substrates [20].

Research indicates that pyridine nitrogen-oxides serve as tunable hydrogen atom transfer catalysts for site-selective carbon-hydrogen functionalization under visible light conditions [20]. The acridinium photocatalyst in combination with commercial 2,6-dichloropyridine nitrogen-oxide achieves remarkable selectivity and efficiency in these transformations [20]. The synergistic effects between the acridinium photocatalyst and pyridine nitrogen-oxide derivatives enable the functionalization of challenging carbon-hydrogen bonds that are typically unreactive under conventional conditions [21].

Photoredox Reaction Performance Metrics

Substrate TypeCatalyst SystemReaction Time (h)Yield (%)SelectivityReference
Tertiary C-H bondsAcridinium/Pyridine N-oxide12-2465-85>90% [21]
Secondary C-H bondsChromium(III)/Ruthenium(II)8-1670-9285-95% [22]
Primary C-H bonds4CzIPN/Pyridine derivatives16-2060-7880-90% [23]
Benzylic C-H bondsPhotoredox/Nickel dual6-1275-88>95% [24]

The mechanistic pathway for photoredox carbon-hydrogen functionalization involves single-electron oxidation of pyridine nitrogen-oxides leading to nitrogen-oxide cation radicals [20]. These reactive intermediates abstract hydrogen atoms from carbon-hydrogen substrates, generating alkyl radicals that subsequently undergo coupling reactions with various acceptors [20]. The process demonstrates excellent functional group tolerance and can be applied to complex molecular structures without decomposition [21].

Dual catalytic systems combining photoredox catalysis with transition metal catalysis have shown particular promise for carbon-hydrogen functionalization reactions [25]. The combination of visible light photoredox catalysis with rhodium, palladium, or nickel-catalyzed processes provides access to oxidant-sensitive substrates while maintaining high reaction efficiency [25]. These methods typically operate at reduced temperatures compared to traditional metal-catalyzed carbon-hydrogen activation reactions, offering improved selectivity and broader substrate scope [25].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

155.9890539 g/mol

Monoisotopic Mass

155.9890539 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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